2-(5-Bromopyridin-3-yl)pyrimidine
CAS No.:
Cat. No.: VC14185039
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrN3 |
|---|---|
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | 2-(5-bromopyridin-3-yl)pyrimidine |
| Standard InChI | InChI=1S/C9H6BrN3/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H |
| Standard InChI Key | RLQBACIDRXTOLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)C2=CC(=CN=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(5-bromopyridin-3-yl)pyrimidine, reflects its bicyclic structure: a pyrimidine ring (positions 1–4) bonded to a 5-bromopyridine moiety at position 3 . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrN₃ |
| Molecular Weight | 236.07 g/mol |
| SMILES Notation | C1=CN=CN=C1C2=CC(=CN=C2)Br |
| InChI Key | WGFNTGCVYWFLMZ-UHFFFAOYSA-N |
X-ray crystallography confirms a planar geometry with a dihedral angle of 12.3° between the pyrimidine and pyridine rings, facilitating π-π stacking interactions in biological systems . The bromine atom introduces steric and electronic effects, increasing electrophilicity at the adjacent carbon for nucleophilic substitution .
Spectroscopic Characterization
-
NMR (400 MHz, CDCl₃):
-
Mass Spectrometry: ESI-MS m/z 235.97 [M+H]⁺, isotopic pattern consistent with bromine .
Synthesis Pathways and Reaction Optimization
Metal-Halogen Exchange Strategies
A scalable synthesis involves 2-iodo-5-bromopyridine as the starting material. Treatment with i-PrMgCl generates a Grignard reagent, which reacts with pivaloyl chloride (PivCl) in the presence of CuCN·2LiCl to form an intermediate acylated species. Subsequent addition of 5-lithiopyrimidine yields the target compound in >85% purity .
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. For example, reaction with (4-(1-cyanocyclobutyl)-2-fluorophenyl)boronic acid under Pd(OAc)₂/PPh₃ catalysis produces biaryl derivatives with fungicidal activity . Optimization studies reveal:
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | K₂CO₃ | 70 | 95 |
| 2 | DMF | K₂CO₃ | 70 | 58 |
| 3 | NMP | K₃PO₄ | 70 | 47 |
Table 1: Reaction optimization for 5-bromo-2-fluoropyridine coupling .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The planar structure and electron-deficient pyrimidine ring enhance electron transport properties. Incorporating the compound into Ir(III) complexes yields phosphorescent emitters with CIE coordinates (0.67, 0.33) and external quantum efficiency of 18.7% .
Future Directions
Ongoing research focuses on photoaffinity labeling to map drug-target interactions and flow chemistry approaches to improve synthetic efficiency. Computational studies using DFT calculations aim to predict regioselectivity in cross-coupling reactions .
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